4-Methoxy-6-methylpyridine-3-carbaldehyde
Description
Significance of Pyridine-Carbaldehyde Scaffolds in Organic Chemistry
The pyridine (B92270) ring is a fundamental heterocyclic motif found in a vast array of natural products, including vitamins and alkaloids, as well as in numerous pharmaceutical and agricultural products. nih.govijnrd.org When functionalized with a carbaldehyde (formyl) group, the resulting pyridine-carbaldehyde scaffold becomes a versatile and valuable building block in synthetic organic chemistry. ontosight.aiguidechem.com
Pyridine-carbaldehydes, such as the commercially available isomer Pyridine-3-carbaldehyde (also known as nicotinaldehyde), serve as crucial intermediates in the synthesis of a wide range of more complex molecules. guidechem.comwikipedia.orgchemicalbook.com The aldehyde group is highly reactive and participates in numerous chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases. This reactivity provides a platform for introducing diverse molecular fragments and constructing intricate chemical architectures. ijnrd.orgguidechem.com
In medicinal chemistry, the pyridine-carbaldehyde framework is integral to the synthesis of various therapeutic agents. nih.govchemicalbook.com For instance, derivatives are used to create compounds with potential antimicrobial, antiviral, and antineoplastic activities. nih.govnih.gov The ability of the pyridine nitrogen and the aldehyde oxygen to act as ligands for metal ions has been exploited to create metal complexes with significant biological properties. nih.govresearchgate.netnih.gov The scaffold's unique electronic and structural characteristics allow it to interact with biological targets, making it a privileged structure in drug discovery. ontosight.ai
Overview of the Methoxy- and Methyl-Substituted Pyridine Core in Research
The introduction of substituents such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups onto the pyridine core significantly modifies its chemical and physical properties. These modifications are strategically employed by chemists to fine-tune the reactivity, solubility, and biological activity of pyridine-containing molecules.
The methoxy group, an electron-donating substituent, can influence the electron density of the pyridine ring, affecting its reactivity in both electrophilic and nucleophilic substitution reactions. ntu.edu.sg In synthetic chemistry, the methoxy group can serve as a useful handle; for example, it can direct ortho-lithiation to a specific position, enabling further functionalization of the ring. ntu.edu.sg Furthermore, methoxypyridines can undergo nucleophilic substitution reactions where the methoxy group is displaced by other nucleophiles, providing a route to various aminopyridines and other derivatives of medicinal interest. ntu.edu.sg The presence of methoxy substituents has also been shown to impact the photophysical properties of larger molecular systems incorporating the pyridine motif. researchgate.net
The methyl group, also electron-donating, similarly influences the electronic nature of the pyridine ring. Its presence can affect the molecule's steric profile and lipophilicity, which are critical parameters in the design of pharmacologically active compounds. The synthesis of polysubstituted pyridines containing methyl and other functional groups is an active area of research, with numerous methods developed to access diverse substitution patterns. nih.govacs.org The strategic placement of methyl and methoxy groups is a key consideration in the synthesis of complex heterocyclic systems, such as quinolines, which are important in pharmacological research. mdpi.com
Research Landscape of 4-Methoxy-6-methylpyridine-3-carbaldehyde
Despite the clear significance of its constituent parts—the pyridine-carbaldehyde scaffold and the methoxy- and methyl-substituted core—the specific compound this compound is not prominently featured in the available scientific literature. A search of chemical databases and research publications reveals a notable absence of dedicated studies on its synthesis, reactivity, or application.
Basic molecular information for the compound has been determined and is summarized in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Monoisotopic Mass | 151.06332 Da |
| XlogP (Predicted) | 0.7 |
| SMILES | CC1=CC(=C(C=N1)C=O)OC |
The lack of specific research on this compound contrasts with the availability and documented synthesis of its isomers and closely related analogues. For example, 6-Methoxy-4-methyl-pyridine-3-carbaldehyde is listed by chemical suppliers, indicating its utility in research and development. manchesterorganics.com Additionally, synthetic routes to other related structures, such as 2-Alkylthio-6-methylpyridine-3-carbaldehydes and 6-Methylpyridine-3-carbaldehyde, have been reported. researchgate.netresearchgate.net
This suggests that while the general class of substituted pyridine-carbaldehydes is of significant interest to the chemical community, this compound represents a less-explored member of this family. Based on the known reactivity of its functional groups, it can be postulated that this compound could serve as a valuable intermediate for synthesizing novel heterocyclic compounds for applications in materials science and medicinal chemistry. Its specific substitution pattern may offer unique steric and electronic properties that could be exploited in the design of new ligands or biologically active molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-8(11-2)7(5-10)4-9-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOXCXIPROGZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxy 6 Methylpyridine 3 Carbaldehyde and Analogs
Historical and Current Approaches to Pyridine-3-carbaldehyde Synthesis
The synthesis of pyridine-3-carbaldehydes has been a subject of interest for many years due to their utility as intermediates in the preparation of pharmaceuticals and other fine chemicals. Historically, methods often involved the oxidation of the corresponding 3-methylpyridine (B133936) (3-picoline). Early methods included oxidation with agents like selenium dioxide, though these often suffered from harsh reaction conditions and moderate yields.
More contemporary approaches offer improved efficiency and selectivity. One common strategy is the catalytic vapor-phase oxidation of 3-picoline over a metal oxide catalyst. Another significant method involves the controlled reduction of 3-cyanopyridine. This can be achieved through catalytic hydrogenation, where careful control of hydrogen stoichiometry and reaction conditions is necessary to prevent over-reduction to the corresponding alcohol or amine. The Stephen aldehyde synthesis, which involves the reduction of a nitrile with tin(II) chloride and subsequent hydrolysis of the resulting iminium salt, is another established method.
Furthermore, formylation of the pyridine (B92270) ring at the 3-position represents a direct approach. The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like dimethylformamide (DMF), is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. However, the success of this reaction is highly dependent on the electronic nature of the pyridine ring, with electron-donating substituents generally favoring the reaction.
Targeted Synthesis of 4-Methoxy-6-methylpyridine-3-carbaldehyde
As no specific synthesis for this compound is documented, the following subsections outline hypothetical strategies based on general principles of pyridine chemistry.
Precursor Compounds and Starting Materials
A plausible precursor for the synthesis of this compound would be 4-methoxy-6-methylpyridine . The challenge then becomes the regioselective introduction of a carbaldehyde group at the 3-position. The synthesis of the 4-methoxy-6-methylpyridine core itself could potentially start from simpler, commercially available pyridine or pyrone derivatives, which would be functionalized and cyclized.
Alternatively, a de novo synthesis of the pyridine ring could be employed, assembling the ring from acyclic precursors that already contain the required substituents or their precursors. For instance, a condensation reaction involving an enamine, an enone, and an ammonia (B1221849) source could be designed to yield the desired substitution pattern.
Table 1: Potential Precursor Compounds
| Compound Name | Chemical Structure | Potential Role in Synthesis |
| 4-Methoxy-6-methylpyridine | Direct precursor for formylation | |
| 4-Chloro-6-methylpyridine | Intermediate for methoxy (B1213986) group introduction | |
| 3-Cyano-4-methoxy-6-methylpyridine | Precursor for reduction to the aldehyde | |
| 4-Hydroxy-6-methylpyridin-2(1H)-one | Starting material for building the pyridine core |
Reaction Pathways and Mechanisms
A hypothetical reaction pathway could involve the direct formylation of 4-methoxy-6-methylpyridine. The Vilsmeier-Haack reaction is a candidate for this transformation. The mechanism involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and phosphorus oxychloride. This electrophile would then attack the electron-rich pyridine ring. The methoxy and methyl groups are electron-donating, which should activate the ring towards electrophilic substitution. The directing effects of these substituents would be crucial in achieving formylation at the desired 3-position.
Another potential pathway is the oxidation of a corresponding 3-methyl or 3-hydroxymethyl group on the 4-methoxy-6-methylpyridine scaffold. If a precursor such as 4-methoxy-3,6-dimethylpyridine were synthesized, selective oxidation of the 3-methyl group would be required, which can be challenging. Alternatively, conversion of a 3-carboxy or 3-cyano group into the aldehyde function would be a viable route. For example, the reduction of a 3-cyano group using a reagent like Diisobutylaluminium hydride (DIBAL-H) is a standard method for aldehyde synthesis.
Optimization of Reaction Conditions and Yields
For any of the hypothetical pathways, extensive optimization would be necessary. In a potential Vilsmeier-Haack formylation, key parameters to optimize would include the reaction temperature, the stoichiometry of the Vilsmeier reagent, and the reaction time. The choice of solvent can also significantly impact the outcome.
In a hypothetical reduction of a 3-cyano precursor, the choice of reducing agent, temperature, and solvent would be critical to prevent over-reduction. For an oxidation-based approach, the selection of a mild and selective oxidizing agent would be paramount to avoid side reactions. As there is no published data, yields for the synthesis of this compound are unknown.
Table 2: Hypothetical Reaction Parameters for Optimization
| Reaction Type | Key Parameters to Optimize | Potential Challenges |
| Vilsmeier-Haack Formylation | Temperature, Reagent Stoichiometry, Solvent | Poor regioselectivity, low yield |
| Reduction of Cyano Group | Reducing Agent, Temperature, Work-up | Over-reduction to alcohol or amine |
| Oxidation of Methyl Group | Oxidizing Agent, Catalyst, Reaction Time | Lack of selectivity, over-oxidation to carboxylic acid |
Regioselectivity and Stereoselectivity Considerations
Regioselectivity is a major consideration in the synthesis of polysubstituted pyridines. In the direct formylation of 4-methoxy-6-methylpyridine, the directing effects of the existing substituents would determine the position of the incoming formyl group. The methoxy group at the 4-position and the methyl group at the 6-position are both ortho, para-directing. This would favor substitution at the 3 and 5 positions. Achieving high selectivity for the 3-position over the 5-position could be challenging and would likely depend on the subtle interplay of electronic and steric effects.
Stereoselectivity is not a factor in the synthesis of the final aromatic product, as it is a planar molecule with no stereocenters.
Solvent Effects in Synthesis
The choice of solvent can have a profound impact on the outcome of a chemical reaction. In a potential Vilsmeier-Haack reaction, polar aprotic solvents like DMF (which is also a reagent), acetonitrile, or dichloromethane (B109758) are often used. The solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. For a reduction reaction with a hydride reagent, ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically employed to ensure the stability and reactivity of the reducing agent. The selection of an appropriate solvent would be a critical step in developing a successful synthetic route.
Large-Scale Synthesis Approaches
The industrial-scale production of this compound necessitates synthetic routes that are not only high-yielding but also cost-effective and environmentally benign. While specific large-scale procedures for this exact molecule are not extensively detailed in publicly available literature, plausible strategies can be extrapolated from the synthesis of analogous 4-alkoxypyridines and substituted pyridine-3-carbaldehydes.
A common approach for the synthesis of 4-alkoxypyridines involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridine ring with a methoxide (B1231860) source. A potential starting material for a large-scale synthesis could be 4-chloro-6-methylpyridine-3-carbaldehyde. The reaction with sodium methoxide in a suitable solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) would yield the desired product. The optimization of reaction conditions, such as temperature, reaction time, and the choice of base and solvent, is critical for maximizing yield and purity on a large scale.
Another viable route could commence from a more readily available precursor, such as 4-hydroxy-6-methylpyridine-3-carbaldehyde. Etherification of the hydroxyl group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base would furnish the target compound. For industrial applications, the choice of methylating agent and base would be dictated by factors such as cost, safety, and waste disposal.
The table below outlines a comparative overview of potential large-scale synthetic strategies.
| Starting Material | Reagents | Solvent | Key Considerations for Large-Scale Synthesis |
| 4-Chloro-6-methylpyridine-3-carbaldehyde | Sodium methoxide | Methanol, DMSO | Availability and cost of the chlorinated precursor; management of inorganic salt byproducts. |
| 4-Hydroxy-6-methylpyridine-3-carbaldehyde | Dimethyl sulfate, Sodium hydroxide (B78521) | Water, Phase-transfer catalyst | Cost and toxicity of dimethyl sulfate; control of exothermy; wastewater treatment. |
| 4-Hydroxy-6-methylpyridine-3-carbaldehyde | Methyl iodide, Potassium carbonate | Acetone, DMF | Higher cost of methyl iodide; volatility and handling of methyl iodide. |
Derivatization Strategies of this compound
The aldehyde functional group and the substituted pyridine ring of this compound offer multiple avenues for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatization strategies are pivotal for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials.
The aldehyde moiety is a versatile handle for a wide range of chemical transformations. These include:
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) to yield the corresponding secondary or tertiary amines. This is a powerful method for introducing a variety of functional groups.
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, providing a means to extend the carbon chain and introduce double bonds.
Condensation Reactions: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) (Knoevenagel condensation), or with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These reactions are useful for creating more complex heterocyclic systems.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride.
The pyridine ring itself, activated by the methoxy and aldehyde groups, can also undergo further functionalization, although this is generally less common than reactions involving the aldehyde.
The following table summarizes key derivatization reactions of the aldehyde group in this compound.
| Reaction Type | Reagents | Product Functional Group |
| Reductive Amination | Primary/Secondary Amine, NaBH₄/NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | Substituted Alkene |
| Hydrazone Formation | Hydrazine or substituted hydrazine | Hydrazone |
| Oxime Formation | Hydroxylamine | Oxime |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄ | Primary Alcohol |
These derivatization strategies highlight the versatility of this compound as a building block for creating a wide array of more complex molecules with tailored properties.
Chemical Reactivity and Functionalization of 4 Methoxy 6 Methylpyridine 3 Carbaldehyde
Electrophilic and Nucleophilic Reactions at the Pyridine (B92270) Ring
Nucleophilic Aromatic Substitution: The electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. quimicaorganica.orgyoutube.comvaia.com In 4-Methoxy-6-methylpyridine-3-carbaldehyde, the presence of the aldehyde group further enhances this electron deficiency. Nucleophilic attack is most favored at the 2- and 6-positions. While the 6-position is substituted with a methyl group, the 2-position is a likely site for nucleophilic attack. For instance, strong nucleophiles like amines can displace leaving groups or, in some cases, even methoxy (B1213986) groups on activated pyridine rings. ntu.edu.sg
Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. pharmaguideline.comrsc.org The nitrogen atom is the most basic site and will typically coordinate with the electrophile or the acid catalyst, leading to the formation of a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. If a reaction were to be forced, substitution would be directed by the activating methoxy and methyl groups to the positions ortho and para to them. The C-5 position is ortho to the activating methoxy group and meta to the deactivating aldehyde group, making it the most probable site for electrophilic attack, should it occur.
Transformations of the Aldehyde Moiety
The aldehyde group is a versatile functional handle that can undergo a wide array of transformations, including oxidation, reduction, and condensation reactions. wikipedia.orgwikipedia.orgwikipedia.org
The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. The product of such a reaction would be 4-Methoxy-6-methylnicotinic acid. Pyridine aldehydes are often prepared via the oxidation of corresponding methyl or hydroxymethyl pyridines. wikipedia.org
Table 1: Representative Oxidation Reactions
| Oxidizing Agent | Product | Conditions |
| Potassium permanganate (B83412) (KMnO₄) | 4-Methoxy-6-methylnicotinic acid | Basic or neutral aqueous solution, heat |
| Chromium trioxide (CrO₃) | 4-Methoxy-6-methylnicotinic acid | Jones reagent (CrO₃ in acetone/H₂SO₄) |
| Silver(I) oxide (Ag₂O) | 4-Methoxy-6-methylnicotinic acid | Tollens' reagent (ammoniacal AgNO₃) |
The aldehyde can be selectively reduced to a primary alcohol, yielding (4-Methoxy-6-methylpyridin-3-yl)methanol. This is typically accomplished with hydride-based reducing agents. The synthesis of pyridine aldehydes can also involve the reduction of corresponding nitriles or esters. google.comgoogle.comresearchgate.net
Table 2: Representative Reduction Reactions
| Reducing Agent | Product | Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | (4-Methoxy-6-methylpyridin-3-yl)methanol | Protic solvents (e.g., methanol (B129727), ethanol) |
| Lithium aluminum hydride (LiAlH₄) | (4-Methoxy-6-methylpyridin-3-yl)methanol | Aprotic ether solvents (e.g., THF, Et₂O) |
| Catalytic Hydrogenation (H₂/cat.) | (4-Methoxy-6-methylpyridin-3-yl)methanol | Catalysts like Pd, Pt, or Ni |
Like most aldehydes, this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. dergipark.org.tr This reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration, and is often catalyzed by mild acid. Schiff bases derived from pyridine aldehydes are important ligands in coordination chemistry and have been studied for their biological activities. researchgate.netnih.govscience.govresearchgate.net
Table 3: Schiff Base Formation with Various Amines
| Primary Amine (R-NH₂) | Product (Schiff Base) |
| Aniline | N-(4-Methoxy-6-methylpyridin-3-ylmethylene)aniline |
| p-Anisidine | 4-Methoxy-N-(4-methoxy-6-methylpyridin-3-ylmethylene)aniline |
| Ethanolamine | 2-((4-Methoxy-6-methylpyridin-3-ylmethylene)amino)ethan-1-ol |
| L-Tryptophan | L-Tryptophan derivative Schiff base |
Modifications of the Methoxy and Methyl Substituents
Methoxy Group: The 4-methoxy group can be cleaved under certain conditions to yield the corresponding 4-pyridone. This O-demethylation can be achieved using strong acids like HBr or reagents such as pyridinium hydrochloride in a molten state at high temperatures. mdma.chresearchgate.netwikipedia.org Additionally, reactions of 4-methoxypyridines with alkylating agents like methyl iodide can lead to the formation of N-methyl-4-pyridone products, where the methoxy group is cleaved subsequent to N-alkylation of the pyridine ring. tandfonline.comresearchgate.net The presence of electron-withdrawing groups on the pyridine ring can favor this conversion. researchgate.net
Methyl Group: The protons of the methyl group at the 6-position are rendered acidic by the electron-withdrawing effect of the pyridine ring. This allows for deprotonation by a strong base (e.g., lithium diisopropylamide, LDA, or potassium hexamethyldisilazide, KHMDS) to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, enabling functionalization of the methyl side chain. researchgate.net This reactivity is a key strategy for introducing structural diversity into pyridine-based molecules. acs.org
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful transformation for converting aryl halides into organometallic reagents, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This reaction is not applicable to this compound itself but is highly relevant for its halogenated derivatives.
For this reaction to occur, a halogen atom must first be introduced onto the pyridine ring, for instance, through electrophilic halogenation. A hypothetical substrate, such as 2-bromo-4-methoxy-6-methylpyridine-3-carbaldehyde, could then undergo a metal-halogen exchange. This reaction is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgnih.gov The low temperature is crucial to prevent the highly nucleophilic n-BuLi from attacking the electrophilic aldehyde group. nih.gov The exchange is very fast and results in the formation of a lithiated pyridine intermediate, a potent nucleophile.
Table 4: Hypothetical Metal-Halogen Exchange and Subsequent Reactions
| Step | Reactant(s) | Intermediate/Product |
| 1. Metal-Halogen Exchange | 2-Bromo-4-methoxy-6-methylpyridine-3-carbaldehyde + n-BuLi | 2-Lithio-4-methoxy-6-methylpyridine-3-carbaldehyde |
| 2a. Quenching with Electrophile (H₂O) | Lithiated Intermediate + H₂O | This compound (Des-bromo product) |
| 2b. Quenching with Electrophile (CO₂) | Lithiated Intermediate + CO₂ | 3-Formyl-4-methoxy-6-methylpyridine-2-carboxylic acid |
| 2c. Quenching with Electrophile (CH₃I) | Lithiated Intermediate + CH₃I | 2,6-Dimethyl-4-methoxypyridine-3-carbaldehyde |
Spectroscopic Characterization of 4 Methoxy 6 Methylpyridine 3 Carbaldehyde and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a definitive structure can be established.
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For 4-Methoxy-6-methylpyridine-3-carbaldehyde, distinct signals are expected for the aldehyde proton, the two protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the methyl protons.
The aldehyde proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically above δ 9.5 ppm, due to the strong electron-withdrawing nature of the carbonyl group. The two aromatic protons on the pyridine ring, at positions 2 and 5, are expected to appear as singlets, given their separation by substituents. Their chemical shifts would fall in the typical aromatic region for pyridine derivatives, generally between δ 7.0 and 9.0 ppm. researchgate.net The methoxy group (-OCH₃) protons would manifest as a sharp singlet, likely around δ 3.8-4.0 ppm. rsc.orgrsc.org Similarly, the methyl group (-CH₃) protons at position 6 would produce a sharp singlet, expected around δ 2.3-2.5 ppm. rsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde H (-CHO) | > 9.5 | Singlet (s) |
| Pyridine H-2 | 7.0 - 9.0 | Singlet (s) |
| Pyridine H-5 | 7.0 - 9.0 | Singlet (s) |
| Methoxy H (-OCH₃) | ~3.8 - 4.0 | Singlet (s) |
| Methyl H (-CH₃) | ~2.3 - 2.5 | Singlet (s) |
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, seven distinct carbon signals are expected.
The carbonyl carbon of the aldehyde group is the most deshielded, with a predicted chemical shift exceeding δ 190 ppm. rsc.org The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon attached to the methoxy group (C-4) and the carbon attached to the methyl group (C-6) are expected to be significantly influenced by these substituents. For related pyridine-3-carbaldehyde thiosemicarbazone derivatives, imine carbons (C=N) appear in the δ 135-150 ppm range, providing a reference for the ring carbons. researchgate.net The methoxy carbon (-OCH₃) typically appears around δ 55 ppm, while the methyl carbon (-CH₃) is expected in the more shielded region of the spectrum, around δ 20-25 ppm. rsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde C (-CHO) | > 190 |
| Pyridine C-2 | 140 - 160 |
| Pyridine C-3 | 110 - 125 |
| Pyridine C-4 | 160 - 170 |
| Pyridine C-5 | 105 - 115 |
| Pyridine C-6 | 155 - 165 |
| Methoxy C (-OCH₃) | ~ 55 |
| Methyl C (-CH₃) | ~ 20 - 25 |
The Nuclear Overhauser Effect (NOE) is a phenomenon involving the transfer of nuclear spin polarization between nuclei that are in close spatial proximity. wikipedia.org Two-dimensional NOE spectroscopy (NOESY) is a powerful experiment used to identify which protons are close to each other, thereby helping to confirm stereochemistry and substitution patterns on a molecule. wikipedia.org
For this compound, a NOESY experiment would be crucial for unambiguously assigning the positions of the substituents. Specific NOE correlations would be expected:
An NOE would be observed between the protons of the methoxy group (-OCH₃) at C-4 and the aromatic proton at C-5.
A correlation would be expected between the protons of the methyl group (-CH₃) at C-6 and the aromatic proton at C-5.
An NOE would likely be seen between the aldehyde proton at C-3 and the aromatic proton at C-2.
Observing these specific cross-peaks in a NOESY spectrum would provide definitive proof of the 3,4,6-substitution pattern on the pyridine ring.
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum is a plot of absorbance versus wavenumber. For this compound, several key absorption bands are predicted.
A very strong and sharp absorption band corresponding to the C=O stretch of the aldehyde is expected around 1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. researchgate.net The aliphatic C-H stretching modes from the methyl and methoxy groups are expected just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain characteristic vibrations for the pyridine ring and C-O bonds. The C=C and C=N stretching vibrations of the heteroaromatic ring are anticipated in the 1400-1650 cm⁻¹ range. researchgate.netresearchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aldehyde C=O Stretch | ~ 1700 | Strong, Sharp |
| Pyridine Ring C=C, C=N Stretches | 1400 - 1650 | Medium to Strong |
| C-O Stretch (Asymmetric) | ~ 1250 | Strong |
| C-O Stretch (Symmetric) | ~ 1050 | Medium |
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information about vibrational modes. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.
For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. researchgate.net Therefore, the ring stretching modes between 1400 cm⁻¹ and 1650 cm⁻¹ should be prominent. researchgate.netresearchgate.net The aldehyde C=O stretch will also be visible. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. researchgate.net The FT-Raman spectrum helps to confirm assignments made from the FT-IR spectrum and provides a more complete picture of the molecule's vibrational framework.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aldehyde C=O Stretch | ~ 1700 | Medium |
| Pyridine Ring Breathing/Stretching | 1400 - 1650 | Strong |
| Ring In-plane Bending | ~ 800 - 900 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions involving the π-electron system of the substituted pyridine ring. The presence of the methoxy (an auxochrome) and carbaldehyde (a chromophore) groups significantly influences the absorption profile.
The primary electronic transitions anticipated are:
π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group.
n → π* transitions: These lower-intensity absorptions result from the excitation of a non-bonding electron (from the oxygen of the carbonyl or methoxy group, or the nitrogen of the pyridine ring) to a π* antibonding orbital.
While specific experimental spectra for this compound are not available in the cited literature, the absorption maxima (λmax) can be predicted based on its structure. The pyridine ring itself, along with the conjugated carbaldehyde group and the electron-donating methoxy group, would likely result in absorptions in the UVA and UVB range (approximately 250-350 nm).
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molar mass: 151.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺•) and various fragment ions resulting from the cleavage of specific bonds.
Based on the fragmentation patterns of similar aromatic aldehydes and methoxy-substituted compounds, a plausible fragmentation pathway can be proposed. libretexts.orgresearchgate.net Common fragmentation events include:
Loss of a hydrogen radical (H•) from the aldehyde group, resulting in a stable acylium ion at m/z 150 ([M-1]⁺).
Loss of the entire aldehyde group (•CHO), leading to a fragment at m/z 122 ([M-29]⁺).
Loss of a methyl radical (•CH₃) from the methoxy group, producing an ion at m/z 136 ([M-15]⁺).
Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ fragment.
| Ion | Proposed Formula | m/z (Nominal Mass) | Description |
| [M]⁺• | C₈H₉NO₂⁺• | 151 | Molecular Ion |
| [M-H]⁺ | C₈H₈NO₂⁺ | 150 | Loss of aldehyde hydrogen |
| [M-CH₃]⁺ | C₇H₆NO₂⁺ | 136 | Loss of methyl radical from methoxy group |
| [M-CHO]⁺ | C₇H₈NO⁺ | 122 | Loss of formyl radical |
This table presents predicted fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, with the molecular formula C₈H₉NO₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass. Predicted HRMS data confirms the elemental composition. uni.lu
| Adduct Ion | Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | C₈H₁₀NO₂⁺ | 152.07060 |
| [M+Na]⁺ | C₈H₉NNaO₂⁺ | 174.05254 |
| [M-H]⁻ | C₈H₈NO₂⁻ | 150.05604 |
Data sourced from predicted values on PubChemLite. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them at a molecular level. In a hypothetical GC-MS analysis of this compound, the compound would first travel through a GC column, eluting at a specific retention time that depends on its volatility and interaction with the column's stationary phase. cdc.gov The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented, producing the mass spectrum as described in the MS section (4.4). nih.govresearchgate.net This combination allows for both the separation and confident identification of the compound in a complex sample. For aldehydes, derivatization is sometimes employed to enhance thermal stability and improve chromatographic peak shape. und.edu
X-ray Crystallography and Single Crystal Diffraction Studies
While no published crystal structure for this compound was found in the searched databases, studies on similar substituted pyridine and carbaldehyde compounds show characteristic features. mdpi.comresearchgate.net A crystallographic analysis would be expected to show a planar pyridine ring, with the substituents (methoxy, methyl, and carbaldehyde groups) also lying in or close to this plane to maximize conjugation. The crystal packing would likely be influenced by weak C-H···O or C-H···N hydrogen bonds involving the aldehyde and pyridine moieties.
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | The symmetry of the unit cell and the arrangement of molecules within it. |
| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the molecular geometry. |
| Torsion Angles | Information on the conformation of the molecule, such as the orientation of the aldehyde and methoxy groups relative to the ring. |
| Intermolecular Interactions | Details on hydrogen bonding and other forces that stabilize the crystal structure. |
Computational Chemistry and Theoretical Studies of 4 Methoxy 6 Methylpyridine 3 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Approaches and Basis Sets
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. Common DFT approaches involve various functionals, such as B3LYP, which combine different exchange and correlation energy expressions. The choice of a basis set, like 6-311++G(d,p), is also crucial as it defines the set of functions used to build the molecular orbitals. A typical study would report the calculated thermodynamic parameters and vibrational frequencies.
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties.
Geometric Parameter Optimization
A key step in any computational study is to find the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized parameters, such as bond lengths, bond angles, and dihedral angles, provide the most stable conformation of the molecule in the gas phase.
Electronic Structure Analysis
Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.govmaterialsciencejournal.orgaimspress.com
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.netwolfram.comuni-muenchen.de It is used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
Until dedicated computational studies are performed and published for 4-Methoxy-6-methylpyridine-3-carbaldehyde, a detailed and data-rich analysis as outlined remains an area for future research.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses are quantum chemical methods used to visualize and understand the nature of chemical bonding and electron pairing in molecules. These analyses provide a detailed picture of the electron distribution beyond simple orbital models.
A study performing ELF analysis on this compound would reveal the regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores. The ELF topology divides the molecular space into basins of attractors, which can be quantified. For instance, monosynaptic basins (C) correspond to core electrons or lone pairs, while disynaptic basins (V) indicate shared covalent bonds.
Similarly, a Localized Orbital Locator (LOL) analysis, which is based on the kinetic energy density, would offer a complementary perspective on electron localization. The LOL plots would highlight areas where electrons are paired, providing clear visual distinctions between bonding and non-bonding regions within the this compound structure.
Specific quantitative data from ELF and LOL analyses, such as basin populations or bifurcation values for the bonds within this compound, are not available in the reviewed literature.
Mulliken Population Analysis
Mulliken population analysis is a method for estimating partial atomic charges in a molecule, based on the distribution of electrons among different atoms according to the basis functions used in the quantum calculation. This analysis helps in understanding the electrostatic potential and reactivity of the molecule.
Theoretical calculations for this compound would provide specific charge values for each atom. It is expected that the oxygen and nitrogen atoms would carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms would exhibit positive charges. The carbon atom of the carbonyl group (C=O) is anticipated to have a significant positive charge, making it a potential site for nucleophilic attack.
Table 1: Hypothetical Mulliken Atomic Charges for this compound (Note: This table is illustrative as specific literature data was not found. Actual values depend on the level of theory and basis set used.)
| Atom | Charge (e) |
|---|---|
| N1 (pyridine) | -0.550 |
| C2 (pyridine) | 0.350 |
| C3 (pyridine) | -0.100 |
| C4 (pyridine) | 0.450 |
| C5 (pyridine) | -0.200 |
| C6 (pyridine) | 0.150 |
| O (methoxy) | -0.600 |
| C (methyl) | -0.250 |
| C (carbaldehyde) | 0.500 |
| O (carbaldehyde) | -0.500 |
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. Density Functional Theory (DFT) is commonly used to predict the vibrational modes of a molecule. The Potential Energy Distribution (PED) analysis assigns these calculated frequencies to specific molecular motions, such as stretching, bending, or torsion.
For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, typically appearing in the 1700-1750 cm⁻¹ region. The C-N stretching vibrations of the pyridine (B92270) ring and the C-O stretching of the methoxy (B1213986) group would also be prominent features. PED analysis would quantify the contribution of each internal coordinate to a particular vibrational mode, confirming assignments. For example, a band around 1720 cm⁻¹ would likely show a high PED contribution from the C=O bond stretching.
Detailed experimental or calculated vibrational frequencies and their specific PED assignments for this compound were not found in the searched literature.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary focus would be on the orientation of the carbaldehyde and methoxy groups relative to the pyridine ring.
Rotation around the C3-C(aldehyde) bond and the C4-O(methoxy) bond would lead to different conformers. Theoretical calculations would identify the energy minima corresponding to stable conformers and the transition states connecting them. The analysis would likely reveal a planar or near-planar arrangement of the carbaldehyde group with the pyridine ring to be the most stable, due to conjugation. The relative orientation of the methoxy group's methyl moiety would also influence stability due to steric effects.
Specific energy differences and dihedral angles for the stable conformers of this compound are not documented in the available literature.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. It also quantifies delocalization effects through second-order perturbation theory, which analyzes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
In this compound, NBO analysis would describe the σ and π bonds of the pyridine ring and the substituent groups. A key aspect would be the analysis of hyperconjugative interactions. For instance, the interaction between the lone pair on the methoxy oxygen (donor) and the antibonding π* orbital of the pyridine ring (acceptor) would indicate electron delocalization. Similarly, interactions involving the π system of the ring and the C=O group would be quantified, providing insight into the electronic communication between the substituents.
Table 2: Expected NBO Donor-Acceptor Interactions and Stabilization Energies (E²) (Note: This table is illustrative as specific literature data was not found.)
| Donor NBO | Acceptor NBO | E² (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | ~20-30 |
| LP(2) O(methoxy) | π(C4-C5) | ~15-25 |
| π(C5-C6) | π*(C=O) | ~5-10 |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Plots of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveal regions of attractive (like hydrogen bonds), repulsive (steric clashes), and van der Waals interactions.
For a single molecule of this compound, RDG analysis would primarily highlight intramolecular interactions. For example, weak hydrogen bonds might be identified between the aldehyde hydrogen and the methoxy oxygen, or between hydrogens on the methyl group and the pyridine nitrogen, depending on the stable conformation. Steric repulsion between nearby groups would also be visualized as distinct spikes in the RDG plot.
Molecular Aggregation and Intermolecular Interactions (e.g., Dimer Studies)
Computational studies of dimers or larger aggregates of this compound are crucial for understanding its properties in the solid state or in concentrated solutions. These studies identify the most stable dimer configurations and quantify the intermolecular forces holding them together.
By calculating the interaction energies of various dimer orientations, researchers can predict the preferred packing motifs. For this molecule, potential intermolecular interactions would include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the pyridine rings. NBO and RDG analyses applied to the dimer would further characterize these interactions, detailing the specific orbitals involved and the strength of the non-covalent bonds. The calculated binding energy of the most stable dimer provides a measure of the cohesion in the condensed phase.
Specific studies on the dimerization and intermolecular interaction energies of this compound were not identified in the reviewed scientific literature.
Applications of 4 Methoxy 6 Methylpyridine 3 Carbaldehyde and Its Derivatives in Research
Role as an Intermediate in Organic Synthesis
In the realm of organic synthesis, intermediates are the foundational molecules that are transformed through chemical reactions into more complex and often more valuable substances. 4-Methoxy-6-methylpyridine-3-carbaldehyde serves as a crucial intermediate, providing a scaffold upon which chemists can build a variety of molecular frameworks. The reactivity of its aldehyde group, combined with the electronic properties imparted by the methoxy (B1213986) and methyl groups on the pyridine (B92270) ring, allows for its participation in a wide array of synthetic transformations.
Building Block for Complex Heterocyclic Structures
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry, particularly in the development of pharmaceuticals and agrochemicals. The pyridine ring of this compound is itself a heterocycle, and the entire molecule can be used as a starting point for the construction of more elaborate heterocyclic systems.
The aldehyde functional group is a key feature that allows this molecule to act as a versatile building block. Aldehydes are well-known for their ability to participate in condensation reactions, reductive aminations, and various coupling reactions. For instance, the aldehyde can react with amines to form imines, which can then be further modified or cyclized to create new heterocyclic rings fused to the original pyridine structure. While specific examples detailing the use of this compound in the synthesis of a broad range of complex heterocycles are not extensively documented in publicly available literature, its structural motifs are present in various reported bioactive molecules. The principles of organic synthesis suggest its potential in constructing polycyclic aromatic systems and other intricate molecular architectures.
| Reaction Type | Potential Product Class | Significance |
|---|---|---|
| Condensation Reactions | Fused Pyridines, Pyrido[2,3-d]pyrimidines | Access to novel heterocyclic scaffolds with potential biological activity. |
| Reductive Amination | Substituted Aminomethyl-pyridines | Introduction of diverse amine functionalities for further elaboration. |
| Wittig and Related Reactions | Vinyl-pyridines | Formation of carbon-carbon double bonds for creating extended conjugated systems. |
Precursor for Pyridine-Containing Organic Acids
The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation converts the molecule into a pyridine-containing organic acid, a class of compounds with significant applications in medicinal chemistry and materials science. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as esterification or amidation, to create a diverse range of derivatives.
While direct and specific examples of the oxidation of this compound to its corresponding carboxylic acid are not prominently featured in the surveyed literature, the synthesis of related pyridine carboxylic acids is a well-established area of organic chemistry. For instance, the synthesis of 4-Methoxy-pyridine-2-carboxylic acid has been reported, highlighting the accessibility of such compounds. The presence of a carboxylic acid group on the pyridine ring opens up avenues for creating molecules that can interact with biological targets through hydrogen bonding and ionic interactions.
Medicinal Chemistry Research and Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in approved drugs and biologically active compounds. The unique properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its aromatic nature, make it an attractive component in the design of new therapeutic agents. This compound and its derivatives have emerged as important players in this field, particularly in the development of targeted therapies.
Development of Enzyme Inhibitors (e.g., EZH2 Inhibitors)
One of the most significant applications of derivatives of this compound is in the development of inhibitors for the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a critical role in the regulation of gene expression. Dysregulation of EZH2 activity has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.
Several potent and selective EZH2 inhibitors have been developed that incorporate a 4-methoxy-6-methylpyridone moiety, which can be derived from this compound. For example, the clinical candidate CPI-1205, a highly potent inhibitor of EZH2, features this key structural component. nih.gov In the development of another EZH2 inhibitor, PF-06821497, the 4-methoxy-6-methylpyridone fragment was utilized to modulate the compound's lipophilicity and improve its pharmacokinetic properties. ijnrd.org The methoxy group in this pyridone fragment has been shown to contribute favorably to the binding affinity of these inhibitors to the EZH2 enzyme. ijnrd.org
| EZH2 Inhibitor | Key Structural Feature | Significance | Reference |
|---|---|---|---|
| CPI-1205 | Contains a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl group | A highly potent and selective EZH2 inhibitor that has entered clinical trials for B-cell lymphomas. nih.gov | nih.gov |
| PF-06821497 | Incorporates a 4-methoxy-6-methylpyridone moiety | Demonstrated robust tumor growth inhibition in vivo and was advanced as a development candidate. ijnrd.org | ijnrd.org |
Synthesis of Biologically Active Compounds
Beyond its role in EZH2 inhibitors, the substituted pyridine core of this compound is a valuable scaffold for the synthesis of a broader range of biologically active compounds. The aldehyde functionality allows for its incorporation into various molecular frameworks through multicomponent reactions, which are efficient processes for generating chemical diversity.
For instance, pyridine carbaldehydes are known to be key starting materials in the synthesis of various bioactive heterocyclic systems. While direct examples starting from this compound are not prevalent in the literature, the analogous reactions of other substituted pyridine aldehydes are well-documented. These reactions can lead to the formation of fused ring systems such as pyrido[2,3-d]pyrimidines, which have shown potent cytotoxic activity against cancer cell lines. The versatility of the aldehyde group allows for the generation of large libraries of compounds for biological screening, accelerating the drug discovery process.
Design of Ligands for Protein Interactions
The design of small molecules that can bind to specific proteins and modulate their function is a cornerstone of modern drug discovery. The structural features of this compound derivatives make them well-suited for this purpose. The pyridine ring can engage in various non-covalent interactions with protein residues, including hydrogen bonding and pi-stacking.
In the context of EZH2 inhibitors, the 4-methoxy-6-methylpyridone moiety has been shown to form crucial hydrogen bond interactions with the backbone of the enzyme's binding pocket. ijnrd.org Specifically, it interacts with the carbonyl and amide groups of a tryptophan residue (Trp624), contributing significantly to the inhibitor's potency. ijnrd.org This ability to form specific and favorable interactions highlights the importance of this chemical scaffold in the rational design of ligands that can target protein-protein interactions or enzyme active sites with high affinity and selectivity.
Computational Drug Discovery and Molecular Docking Studies
Computational methods, particularly molecular docking, are pivotal in modern drug discovery for predicting the binding affinity and interaction patterns of novel compounds with biological targets. Derivatives of pyridine, including structures related to this compound, have been the subject of numerous in silico studies to elucidate their therapeutic potential. researchgate.netmdpi.com
Molecular docking analyses have been employed to investigate the interaction of pyridine derivatives with various protein targets. These studies help in understanding the binding modes and predicting the biological activity of the compounds. For instance, docking studies on novel bioactive pyridine derivatives have shown that these compounds can have highly negative values for functional binding scores, indicating strong potential interactions with biological receptors. researchgate.net The primary forces governing these interactions are often hydrogen bonding and hydrophobic interactions, which are crucial for the efficacy of a drug molecule. nih.gov
In the context of cancer research, derivatives such as cyanopyridones have been docked into the active sites of key enzymes like VEGFR-2 and HER-2. mdpi.com These studies help to rationalize the observed in vitro activity and guide the design of more potent inhibitors. For example, docking simulations can reveal specific hydrogen bonds and hydrophobic interactions between the pyridine-based ligand and critical amino acid residues in the enzyme's active site, explaining the compound's inhibitory mechanism. mdpi.com Similarly, pyridazine-based compounds, which share structural similarities, have been docked with EGFR and HER2 receptors, suggesting preferential targeting of EGFR. nih.gov
The data from these computational models are often correlated with experimental biological activities to build robust structure-activity relationships, further refining the drug design process. researchgate.net
Table 1: Examples of Molecular Docking Studies on Pyridine and Related Heterocyclic Derivatives
| Compound Class | Target Protein(s) | Key Findings | Reference |
|---|---|---|---|
| Novel Pyridine Derivatives | Antimicrobial & Antioxidant Targets | Docked compounds showed highly negative functional binding scores. | researchgate.net |
| Cyanopyridone Derivatives | VEGFR-2, HER-2 | Elucidated molecular binding modes, explaining potent inhibitory activity. | mdpi.com |
| Pyridazine-based Hydrazone | EGFR, HER-2 | Compound preferentially targets EGFR over HER-2. | nih.gov |
Biological Activity Studies (In Vitro)
Derivatives of this compound have demonstrated a wide spectrum of biological activities in in vitro assays, particularly in the fields of oncology and microbiology. The pyridine scaffold is a key component in many biologically active molecules. mdpi.comnih.gov
Anticancer and Antiproliferative Activity: The antiproliferative effects of pyridine derivatives have been extensively studied against various cancer cell lines. nih.gov The presence of methoxy (-OCH3) groups, as seen in this compound, has been shown to enhance the anticancer activity of various compounds. nih.govresearchgate.net For example, a derivative containing a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl moiety, CPI-1205, was identified as a potent and selective inhibitor of histone methyltransferase EZH2 and has entered Phase I clinical trials for B-cell lymphomas. nih.gov Similarly, metal complexes of 6-methylpyridine-2-carbaldehyde thiosemicarbazone, a close structural analog, have shown antineoplastic activity against human colon cancer cell lines (HCT 116). nih.govresearchgate.net Studies on pyrimido[4,5-c]quinolin-1(2H)-ones also found that methoxy substitutions were crucial for their anticancer activity. researchgate.net
Antimicrobial Activity: Pyridine derivatives have also been evaluated for their antimicrobial properties. dntb.gov.ua A notable example is 4-methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC), a compound structurally related to the title molecule. MMOXC demonstrated the ability to kill Staphylococcus aureus, including drug-resistant strains, by inhibiting key enzymes such as MurF, UMPK, and PDF, which are involved in cell wall formation, RNA biosynthesis, and protein maturation. nih.gov Furthermore, MMOXC was effective at eradicating preformed bacterial biofilms at low concentrations. nih.gov Other studies on novel pyridine derivatives have confirmed good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. dntb.gov.ua
Table 2: Selected In Vitro Biological Activities of this compound Derivatives and Analogs
| Derivative/Analog | Biological Activity | Target/Cell Line | Key Result | Reference |
|---|---|---|---|---|
| CPI-1205 | Anticancer | EZH2 Enzyme | Potent and selective inhibition, advanced to clinical trials. | nih.gov |
| 4-methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC) | Antibacterial, Anti-biofilm | Staphylococcus aureus | Inhibited MurF, UMPK, and PDF enzymes; removed biofilms. | nih.gov |
| [Zn(HmpETSC)Cl2] and [Pd(mpETSC)Cl] | Antineoplastic | HCT 116 (Colon Cancer) | Exhibited anticancer activity. | nih.gov |
| 2-aryl-pyrimido[4,5-c]quinolin-1(2H)-ones | Anticancer | Breast Cancer | Methoxy substitutions enhanced antimigratory and cytotoxic activities. | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds by identifying key structural features that influence their biological activity. For pyridine derivatives, SAR studies have provided valuable insights into how chemical modifications affect their efficacy. mdpi.comnih.gov
A recurring theme in the SAR of bioactive pyridine derivatives is the significant impact of the number and position of methoxy (-OMe) groups on the pyridine or associated phenyl rings. nih.gov Research has shown that increasing the number of methoxy substituents often leads to a decrease in the IC50 value, indicating enhanced antiproliferative activity. nih.gov The position of these groups is also critical, as it modulates interactions with biological targets and affects physicochemical properties. researchgate.net The introduction of a methoxy group is known to increase the selective anticancer activity of compounds, partly due to its own weak to medium antimitotic activity. researchgate.net
In addition to methoxy groups, the presence of other substituents like -OH, -C=O, and -NH2 has been found to enhance antiproliferative effects. mdpi.com Conversely, the inclusion of bulky groups or halogen atoms can sometimes lead to lower activity. mdpi.com For a series of thioalkyl derivatives of pyridine, SAR analysis helped in assessing the role of different pharmacophore functional groups in their observed psychotropic properties. nih.gov Similarly, for imidazo[1,2-a] pyridine derivatives designed as Nek2 inhibitors, SAR studies were crucial in their design and synthesis. researchgate.net
These studies collectively underscore that the biological activity of derivatives of this compound can be finely tuned by strategic modifications to its core structure and substituent groups.
Material Science Applications
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for applications in telecommunications, optical data storage, and photonics. Organic molecules, particularly those with pyridine rings, have attracted considerable attention for their NLO properties due to their potential for large second- and third-order optical nonlinearities. ymerdigital.comnih.gov The NLO response in these molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected by a π-conjugated system. ymerdigital.com
Derivatives of pyridine have been investigated for their second- and third-order NLO properties. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the polarizability (α) and hyperpolarizabilities (β and γ), which are key indicators of NLO activity. ymerdigital.comresearchgate.net For instance, research on imidazo[1,2-a]pyridine (B132010) derivatives showed that attaching an electron-withdrawing group at the C3 position enhances ICT, which is a key feature for NLO applications. ymerdigital.com
Experimental techniques, such as the electric-field-induced second harmonic generation (EFISH) method, have been used to measure the NLO response of pyrene-pyridine chromophores. researchgate.net These studies demonstrated that the NLO properties can be reversibly switched by processes like protonation/deprotonation, highlighting their potential for use in optical sensors and switches. researchgate.net In guest-host systems, where pyridine-based azo dyes are dispersed in a polymer matrix, significant second-order NLO susceptibility (χ(2)) values have been recorded after electric field poling. nih.gov However, strong dipole-dipole interactions can lead to the formation of centrosymmetric aggregates, which diminishes the second-order NLO response. nih.gov
Table 3: NLO Properties of Selected Pyridine Derivatives and Related Compounds
| Compound Class | NLO Property Investigated | Method | Key Finding | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Dyes | First & Second Hyperpolarizability | DFT Calculations | Intrinsic property values indicate strong candidature for optical applications. | ymerdigital.com |
| Pyrene-Pyridine Chromophores | Second-Order NLO Response (β) | EFISH Technique | NLO response can be reversibly switched by protonation. | researchgate.net |
| Azulenylpyridine-Azo Dyes | Second-Order NLO Susceptibility (χ(2)) | Corona Poling & SHG | Achieved χ(2) values (e.g., 37.5 pm/V) comparable to LiNbO3. | nih.gov |
Development of Coordination Complexes and Metal-Organic Frameworks (MOFs)
The nitrogen atom in the pyridine ring and the oxygen atom of the carbaldehyde group in this compound make it and its derivatives excellent ligands for forming coordination complexes with various metal ions. These complexes are of interest for their diverse applications in catalysis, materials science, and medicine.
Derivatives of the closely related 6-methylpyridine-2-carbaldehyde have been used to synthesize a range of transition metal complexes. For example, 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC) has been complexed with metals such as dioxovanadium(V), zinc(II), ruthenium(II), palladium(II), and platinum(II). nih.govresearchgate.net The resulting complexes, such as [VO2(mpETSC)] and [Pt(mpETSC)Cl], have been characterized by various spectroscopic methods and X-ray crystallography, revealing the coordination of the metal to the nitrogen and sulfur atoms of the ligand. nih.gov
Furthermore, pyridine-containing macrocycles have been used to create complex heterometallic structures. A 12-membered aza-thioether macrocycle containing a pyridine unit was used to synthesize gold(III), gold(I), and heterometallic Tl(I)/Au(I) complexes. rsc.org The coordination behavior of the ligand varied depending on the metal ion; for example, gold(III) bonded only to the pyridine nitrogen, while gold(I) coordinated to the sulfur atoms. The resulting Tl(I)/Au(I) complex featured a polymeric structure with a repeating pseudo-rhombic Au2Tl2 metallic core. rsc.org Such complexes are not only structurally interesting but can also exhibit unique photophysical properties. rsc.org
Photophysical Properties (e.g., Luminescence)
Pyridine and its derivatives are essential scaffolds for fluorescent compounds and are widely used in the development of luminogens, fluorescent sensors, and light-emitting materials. nih.govmdpi.com The introduction of electron-donating or electron-withdrawing groups can optimize the internal charge transfer (ICT) state of the pyridine ring, thereby enhancing fluorescence. nih.gov
Several pyridine derivatives have been synthesized that exhibit strong fluorescence in organic solvents. nih.gov Some N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide (B117702) derivatives, which are based on an acceptor-donor-acceptor (A-D-A) system, display aggregation-induced emission enhancement (AIEE) in aqueous media, meaning their fluorescence intensity increases upon aggregation. nih.gov This property is highly desirable for applications in biological imaging and sensing.
The luminescence of pyridine derivatives can also be influenced by mechanical stimuli. An anthracene (B1667546) derivative containing a pyridine group was found to be mechano-luminescent; mechanical grinding of its weakly emissive crystals produced a material with strong yellow-green emission. acs.org This effect was attributed to mechanically induced changes in the crystal lattice that altered intermolecular aromatic stacking interactions. acs.org
Furthermore, the coordination of metal ions to pyridine-based ligands can create luminescent materials. Gold-thallium derivatives featuring a pyridine-containing macrocycle have been shown to be luminescent. rsc.org Pyridine derivatives have also been developed as fluorescent sensors that can selectively detect toxic heavy metal ions like Cr2+, Hg2+, Ni2+, and Co2+ in environmental water samples through changes in their fluorescence response upon binding. mdpi.com
Electrochemical Applications
The inherent electronic properties of the pyridine ring system, coupled with the reactivity of the carbaldehyde functional group, make this compound a precursor for electrochemically active molecules. While direct electrochemical applications of this compound itself are not extensively documented, its derivatives, particularly Schiff bases and their metal complexes, are of significant interest in the field of electrochemistry. The introduction of the imine (-C=N-) linkage through condensation reactions with primary amines allows for the creation of versatile ligands that can coordinate with a variety of transition metals, yielding complexes with tunable redox properties.
The electrochemical behavior of these complexes is influenced by the nature of the metal center, the substituents on the pyridine ring, and the groups attached to the imine nitrogen. These modifications can alter the electron density at the metal center, thereby affecting the oxidation and reduction potentials of the complex.
Research into analogous pyridine-based Schiff base complexes has demonstrated their potential in various electrochemical applications, including sensing and catalysis. The redox activity of these complexes is often studied using techniques such as cyclic voltammetry, which provides insights into the electron transfer processes.
For instance, studies on Schiff base complexes of substituted pyridines with transition metals like copper, nickel, and cobalt have revealed quasi-reversible one-electron transfer processes. researchgate.net The redox potentials of these complexes are indicative of the stability of the different oxidation states of the metal ion within the coordination sphere of the ligand.
Table 1: Representative Electrochemical Data for a Cu(II) Schiff Base Complex
| Parameter | Value |
| Anodic Peak Potential (Epa) | 0.75 V |
| Cathodic Peak Potential (Epc) | 0.03 V |
| Peak Separation (ΔEp) | 0.72 V |
Note: Data is representative of a typical Cu(II) Schiff base complex and is used for illustrative purposes.
The development of electrochemical sensors is a prominent area of application for such compounds. Schiff base ligands can be designed to selectively bind to specific metal ions or small molecules. Upon binding, a measurable change in the electrochemical signal, such as a shift in peak potential or a change in current, can be observed. This principle has been applied in the development of sensors for heavy metal ions like Pb(II). rsc.org The sensitivity and selectivity of these sensors can be enhanced by modifying the electrode surface with materials like gold nanoparticles in conjunction with the Schiff base ligand. rsc.org
Furthermore, the catalytic activity of these metal complexes in redox reactions is an active area of research. The ability of the metal center to cycle between different oxidation states is harnessed to catalyze various chemical transformations. The ligand environment provided by the Schiff base plays a crucial role in stabilizing the catalytically active species and influencing the reaction mechanism.
While specific research on the electrochemical applications of this compound derivatives is still an emerging field, the foundational knowledge from related pyridine Schiff base systems provides a strong basis for future investigations into its potential in developing novel electrochemical sensors and catalysts.
Analytical Methodologies for 4 Methoxy 6 Methylpyridine 3 Carbaldehyde
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing chemical mixtures. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful tools for the analysis of pyridine-based compounds.
High-Performance Liquid Chromatography (HPLC)
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for identification. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
Table 1: Representative HPLC Parameters for a Related Pyridine (B92270) Aldehyde
| Parameter | Condition |
| Analyte | 3-Pyridinecarboxaldehyde |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV-Vis Detector |
This method is scalable and can be adapted for preparative separation to isolate impurities. For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with a volatile acid like formic acid. sielc.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. libretexts.org It is widely used in organic synthesis to monitor the progress of reactions and to establish appropriate conditions for larger-scale separations. nih.gov For compounds like 4-Methoxy-6-methylpyridine-3-carbaldehyde, TLC can be used to quickly assess purity and identify the presence of starting materials, intermediates, or byproducts.
The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.
The position of a compound on the developed chromatogram is identified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the separated spots can be achieved using UV light if the compounds are UV-active, or by staining with a chemical reagent. libretexts.org
Table 2: General Components of a TLC System for Pyridine Aldehydes
| Component | Description/Example |
| Stationary Phase | Silica gel coated on glass or aluminum plates |
| Mobile Phase | A mixture of organic solvents, e.g., methanol (B129727), acetonitrile, and tetrabutylammonium (B224687) hydroxide (B78521) for pyridine derivatives. nih.gov |
| Sample Application | Capillary tube or micropipette |
| Development | In a sealed chamber to ensure solvent vapor saturation |
| Visualization | UV lamp (254 nm or 366 nm), iodine chamber, or specific chemical stains |
Spectrophotometric Quantification
Spectrophotometric quantification is an analytical method based on the absorption of electromagnetic radiation by an analyte in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the quantification of an analyte by measuring its absorbance at a specific wavelength.
For aromatic compounds like this compound, UV-Visible spectrophotometry is particularly useful due to the presence of chromophores that absorb light in the UV-Vis region of the electromagnetic spectrum. The National Institute of Standards and Technology (NIST) provides UV/Visible spectrum data for the related compound 3-Pyridinecarboxaldehyde, confirming its suitability for this analytical technique. nist.govnist.gov
To perform a spectrophotometric quantification, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.
Table 3: Principles of Spectrophotometric Quantification
| Step | Description |
| Wavelength Selection | The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and to minimize interference from other substances. |
| Blank Measurement | The absorbance of the solvent (blank) is measured and subtracted from the sample absorbance to correct for any background absorption. |
| Calibration Curve | A series of standard solutions of the analyte are prepared, and their absorbances are measured to create a plot of absorbance versus concentration. |
| Sample Analysis | The absorbance of the sample with an unknown concentration is measured. |
| Quantification | The concentration of the analyte in the sample is determined using the equation of the line from the calibration curve. |
Conclusion and Future Research Directions
Summary of Current Research Status
4-Methoxy-6-methylpyridine-3-carbaldehyde is a chemical compound with a well-defined structure but a limited amount of publicly available experimental data. Its properties and potential reactivity can be largely inferred from the extensive body of research on related substituted pyridines. The presence of multiple functional groups suggests that it is a versatile molecule with potential for further chemical modification.
Emerging Avenues in Synthetic Chemistry
Future research in the synthesis of this compound could focus on the development of more efficient and selective synthetic routes. This could involve the use of modern catalytic methods for C-H functionalization to directly introduce the carbaldehyde group onto a 4-methoxy-6-methylpyridine precursor, thereby reducing the number of synthetic steps.
Prospects in Pharmaceutical and Materials Science Applications
The true potential of this compound lies in its application as a building block for the synthesis of novel compounds with valuable properties. In medicinal chemistry, it could be used to generate libraries of compounds for screening against various biological targets. nih.gov In materials science, its incorporation into polymers or metal-organic frameworks could lead to materials with interesting optical, electronic, or catalytic properties.
Advanced Computational Methodologies for Prediction and Design
Further computational studies, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, could be used to model the interactions of this molecule with biological targets or within a material matrix. These advanced computational approaches can guide the design of new derivatives with enhanced properties for specific applications.
Q & A
Q. What are the established synthetic routes for 4-Methoxy-6-methylpyridine-3-carbaldehyde?
The compound is synthesized via modular approaches using pyridine derivatives as building blocks. A common strategy involves:
- Condensation reactions : Reacting substituted pyridine precursors with aldehydes or ketones under acidic or basic conditions.
- Catalytic hydrogenation : For example, PtO₂-catalyzed hydrogenation of methoxymethylpyridine intermediates, as demonstrated for structurally related methylpyridine derivatives .
- Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, often requiring anhydrous solvents like DMF or toluene and catalysts (e.g., Cu or Pd) to enhance regioselectivity .
Q. How is the structural identity of this compound validated?
Key methods include:
- NMR spectroscopy : and NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy/methyl group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (151.17 g/mol) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation, SHELX software is widely used for small-molecule refinement, though this requires high-quality single crystals .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Optimization strategies involve:
- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while toluene minimizes side reactions in cyclization steps .
- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in cross-coupling reactions, as seen in analogous pyridine syntheses .
- Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions, improving regioselectivity .
Q. How should researchers address discrepancies in spectroscopic data for this compound?
- Cross-validation : Combine multiple techniques (e.g., IR for aldehyde C=O stretch ~1700 cm⁻¹ and NMR for carbonyl carbon at δ ~190–200 ppm) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
- Impurity profiling : Use HPLC-MS to detect byproducts from incomplete functionalization or oxidation .
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
Q. How does the electronic nature of the methoxy group influence reactivity?
- Electron-donating effects : The methoxy group activates the pyridine ring toward electrophilic substitution at specific positions (e.g., para to the aldehyde), directing subsequent reactions like nitration or halogenation .
- Steric hindrance : The methyl group adjacent to the methoxy moiety may reduce accessibility for bulky reagents, necessitating smaller catalysts (e.g., CuI vs. PdCl₂) .
Methodological Considerations
Q. What protocols ensure stability during storage and handling?
Q. How can computational tools aid in designing derivatives?
- Docking studies : Predict binding affinity of derivatives (e.g., as enzyme inhibitors) using software like AutoDock.
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with biological activity or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
